molecular formula C8H7NO2 B104005 [(Z)-2-nitroethenyl]benzene CAS No. 15241-23-3

[(Z)-2-nitroethenyl]benzene

Cat. No. B104005
CAS RN: 15241-23-3
M. Wt: 149.15 g/mol
InChI Key: PIAOLBVUVDXHHL-SREVYHEPSA-N
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Patent
US05733912

Procedure details

2-Phenylnitroethene (5.12 g, 34.3 mmol, from step 15a) was dissolved in CHCl3 /i-PrOH (410:85 mL) and SiO2 (51.4 g) was added. NaBH4 (5.2 g, 137 mmol) was added in portions, and the mixture was stirred for 90 minutes at room temperature. HCl (0.5N, 100, mL) was added, and the mixture was stirred for 30 minutes. The layers were separated, and the aqueous phase was extracted with methylene chloride. The organic layers were combine, dried (MgSO4) and concentrated. The residue was chromatographed on silica gel (eluting with ether:hexanes 1:30) to give the title compound as an oil (3.89 g, 75%).
Quantity
5.12 g
Type
reactant
Reaction Step One
Name
CHCl3 i-PrOH
Quantity
85 mL
Type
solvent
Reaction Step One
[Compound]
Name
SiO2
Quantity
51.4 g
Type
reactant
Reaction Step Two
Name
Quantity
5.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
75%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]=[CH:8][N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[BH4-].[Na+].Cl>C(Cl)(Cl)Cl.CC(O)C>[C:1]1([CH2:7][CH2:8][N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5.12 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=C[N+](=O)[O-]
Name
CHCl3 i-PrOH
Quantity
85 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl.CC(C)O
Step Two
Name
SiO2
Quantity
51.4 g
Type
reactant
Smiles
Step Three
Name
Quantity
5.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 90 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (eluting with ether:hexanes 1:30)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C1(=CC=CC=C1)CC[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.89 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.